Methyl 7-bromo-1-methylbenzodiazole-5-carboxylate is a hypothetical compound belonging to the benzodiazole class, characterized by a bromine atom substitution at the 7th position, a methyl group at the 1st position, and a methyl carboxylate group at the 5th position of the benzodiazole ring. Benzodiazoles, specifically 1,4-benzodiazepines, are known for their neurotropic properties. []
Methyl 7-bromo-1-methylbenzodiazole-5-carboxylate is a synthetic compound that belongs to the class of benzodiazoles, which are characterized by a benzene ring fused to a diazole ring. This compound is notable for its bromine substitution, which enhances its reactivity and potential biological activity. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.
Methyl 7-bromo-1-methylbenzodiazole-5-carboxylate can be sourced from various chemical suppliers and research institutions. It is primarily synthesized in laboratories focused on organic chemistry and medicinal chemistry research.
This compound is classified under:
The synthesis of Methyl 7-bromo-1-methylbenzodiazole-5-carboxylate typically involves two main steps: bromination and esterification.
The synthesis can be performed under controlled conditions to maximize yield and purity. Industrial methods may employ continuous flow reactors and automated systems to enhance efficiency.
The molecular structure of Methyl 7-bromo-1-methylbenzodiazole-5-carboxylate features:
Methyl 7-bromo-1-methylbenzodiazole-5-carboxylate can participate in various chemical reactions:
The reactions are typically carried out under mild conditions to preserve the integrity of the benzodiazole structure while allowing for functionalization at specific sites.
The mechanism of action for Methyl 7-bromo-1-methylbenzodiazole-5-carboxylate involves its interactions with biological targets:
Further studies are necessary to elucidate specific molecular targets and pathways involved in its biological activity.
The topological polar surface area is approximately 55.1 Ų, indicating its potential interactions with biological membranes.
Methyl 7-bromo-1-methylbenzodiazole-5-carboxylate has various scientific applications:
Electrophilic aromatic bromination in benzodiazole systems requires precise control to achieve the desired meta-directing pattern observed in Methyl 7-bromo-1-methylbenzodiazole-5-carboxylate. The 7-bromo substituent’s position is governed by the inherent electronic asymmetry of the benzodiazole core. Ab initio calculations demonstrate that electrophilic attack (E⁺) favors positions where the developing arenium ion intermediate experiences maximal stabilization from heteroatom lone pairs. In 1H-benzodiazoles, C7 exhibits higher electron density than C4 due to resonance contributions from both nitrogen atoms, making C7 the preferred site for electrophilic substitution [1].
N-Bromosuccinimide (NBS) is the reagent of choice for this regioselective transformation. Under electrophilic conditions (polar solvents like acetonitrile, 0–25°C), NBS delivers bromine selectively to C7, avoiding benzylic or competing nuclear positions. Silica gel-supported NBS further enhances regioselectivity by providing a heterogeneous matrix that moderates reagent diffusion and favors ortho/para-like orientation relative to the diazole nitrogens. Radical scavengers (e.g., BHT) are often added to suppress Wohl-Ziegler-type side reactions [1] [4].
Table 1: Brominating Agents for Benzodiazole C7 Functionalization
Brominating Agent | Solvent | Temperature | C7 Selectivity (%) | Key Advantage |
---|---|---|---|---|
NBS/SiO₂ | CCl₄ | 25°C | >95% | Enhanced ortho-direction |
Br₂ (in situ) | CH₃CN | 0°C | 80–85% | Low-cost; catalytic systems |
DBDMH* | THF | 40°C | 75% | Solubility in polar aprotic solvents |
*1,3-Dibromo-5,5-dimethylhydantoin
Installation of the 1-methyl group precedes bromination to avoid quaternization of the diazole nitrogen. N-Alkylation employs deprotonation-alkylation sequences due to the moderate acidity (pKa ~14–16) of the N1-H proton in benzodiazoles. Sodium hydride (NaH) in anhydrous DMF at 0°C generates the stabilized diazole anion, which reacts regioselectively with methyl iodide (CH₃I) within 30 minutes. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation in biphasic systems (toluene/H₂O), achieving >98% N-methylation with <2% O-alkylation byproducts [1] [4].
Alternative agents like dimethyl sulfate [(CH₃O)₂SO₂] show reduced selectivity due to competing Sₙ2 reactions. Post-alkylation purification via aqueous workup removes succinimide or iodide salts, while distillation or recrystallization isolates the 1-methylbenzodiazole intermediate in >90% yield. The N-methyl group electronically activates the C7 position for subsequent bromination by enhancing π-donation into the ring [1].
Carboxylation typically precedes bromination due to the sensitivity of C-Br bonds to nucleophilic displacement. Esterification of 5-carboxy-1-methylbenzodiazole employs Fischer esterification or carbonyl diimidazole (CDI)-mediated routes:
For in-situ-generated carboxylic acids, Ce(IV)-catalyzed oxidative carboxylation using Mn(OAc)₃ and CO in methanol provides a one-pot pathway. This avoids handling unstable acid intermediates but requires strict anhydrous conditions to prevent bromine hydrolysis. Copper(I) cyanide suppresses Ullmann coupling during esterification of brominated precursors [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7